6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and ethyl groups in this compound makes it a unique derivative of pyrimidine, potentially offering distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.
Cyclization: The starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Chlorination: The resulting pyrimidine derivative is then subjected to chlorination using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Condensation Reactions: Catalysts like p-toluenesulfonic acid (PTSA) are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-ethylpyrimidine-2,4(3H,5H)-dione: Lacks the chlorine atom, which may result in different chemical and biological properties.
6-chloropyrimidine-2,4(3H,5H)-dione: Lacks the ethyl group, potentially affecting its reactivity and biological activity.
5-methyl-6-chloropyrimidine-2,4(3H,5H)-dione: Contains a methyl group instead of an ethyl group, which may influence its chemical behavior.
Uniqueness
The presence of both chlorine and ethyl groups in 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione makes it unique among pyrimidine derivatives. These substituents can significantly impact its reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H7ClN2O2 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
6-chloro-5-ethyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h3H,2H2,1H3,(H,9,10,11) |
InChI Key |
NCOKMOTWKXDOCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)N=C1Cl |
Origin of Product |
United States |
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